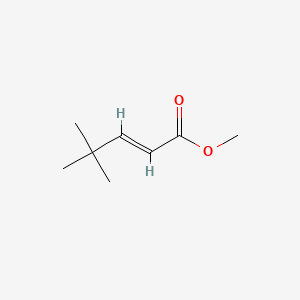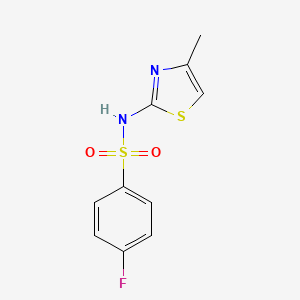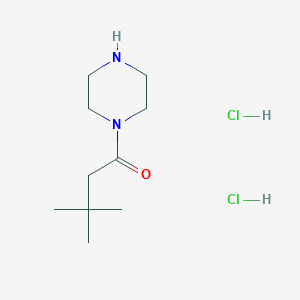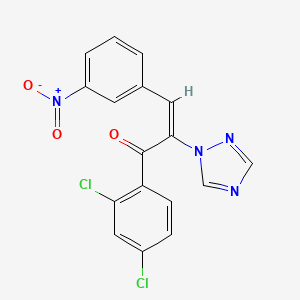
5-bromo-4-chloro-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-bromo-4-chloro-1H-indole is a substrate for beta-galactosidase, which cleaves the glycosidic bond to give 5-bromo-4-chloro-3-hydroxy-1H-indole .
Synthesis Analysis
The synthesis of indole derivatives has been a topic of interest in recent years due to their biological significance . A process for efficient synthesis of 5-bromoindole has been patented, which involves a series of reactions starting with indole as a raw material .Molecular Structure Analysis
The molecular formula of this compound is C8H5BrClN, and its molecular weight is 230.49 .Physical And Chemical Properties Analysis
This compound is a solid at room temperature. It should be stored in a dark place, under an inert atmosphere .Scientific Research Applications
5-bromo-4-chloro-1H-indole has been studied extensively for its potential applications in the fields of science and medicine. This compound has been investigated for its ability to act as an antioxidant, anti-inflammatory, and anti-cancer agent. This compound has also been studied for its potential to inhibit the growth of bacteria and fungi, as well as its ability to inhibit the formation of biofilms. This compound has also been investigated for its potential to act as an antibacterial and antifungal agent.
Mechanism of Action
Target of Action
5-Bromo-4-chloro-1H-indole is a derivative of indole, a significant heterocyclic system in natural products and drugs . Indole derivatives have been found to bind with high affinity to multiple receptors , making them valuable for treatment development.
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives, including this compound, may interact with their targets to induce a range of changes.
Biochemical Pathways
Indole derivatives are known to affect a broad spectrum of biological activities , suggesting that they may influence multiple biochemical pathways.
Result of Action
Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that this compound may have diverse molecular and cellular effects.
Advantages and Limitations for Lab Experiments
The advantages of using 5-bromo-4-chloro-1H-indole for laboratory experiments include its low cost, easy availability, and its ability to inhibit the activity of enzymes involved in the production of ROS, inflammatory mediators, and DNA-damaging agents. The main limitation of using this compound for laboratory experiments is that its mechanism of action is not yet fully understood.
Future Directions
Future research should focus on further elucidating the mechanism of action of 5-bromo-4-chloro-1H-indole, as well as investigating its potential therapeutic and biological applications. In addition, future research should focus on investigating the potential side effects of this compound, as well as its potential to interact with other drugs. Finally, future research should focus on the development of new methods of synthesizing this compound.
Synthesis Methods
5-bromo-4-chloro-1H-indole can be synthesized using several methods, the most common of which is the reaction of 5-bromo-4-chloro-3-nitrobenzaldehyde with hydrazine hydrate in an alcoholic solvent. This reaction yields this compound in a yield of approximately 80%. Other methods of synthesis include the reaction of 4-chloro-3-nitrobenzaldehyde and 5-bromo-3-nitrobenzaldehyde with hydrazine hydrate, as well as the reaction of 3-nitrobenzaldehyde and 5-bromo-4-chlorobenzene with hydrazine hydrate.
Safety and Hazards
Biochemical Analysis
Biochemical Properties
5-Bromo-4-chloro-1H-indole interacts with multiple receptors, making it a valuable treatment option . It is a substrate for beta-galactosidase, which cleaves the glycosidic bond to give 5-bromo-4-chloro-3-hydroxy-1H-indole .
Cellular Effects
The application of this compound derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention .
Molecular Mechanism
This compound binds with high affinity to multiple receptors, making it helpful in developing new useful derivatives . It is also oxidized by nitroblue tetrazolium (NBT), which forms an insoluble dark blue diformazan precipitate after reduction .
properties
IUPAC Name |
5-bromo-4-chloro-1H-indole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrClN/c9-6-1-2-7-5(8(6)10)3-4-11-7/h1-4,11H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMHJTELEAIHBJT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1NC=C2)Cl)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrClN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.49 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)isoxazole-5-carboxamide](/img/structure/B2390024.png)

![2-hydroxy-N-isopentyl-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2390034.png)


![Methyl 3-(4-((2-methylpiperidin-1-yl)sulfonyl)benzamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2390037.png)



![1-methyl-2-[(4-methylbenzyl)sulfanyl]-4,5-diphenyl-1H-imidazole](/img/structure/B2390043.png)

![2-[5-(4-bromophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2390045.png)
![5-((2,4-Dichlorophenyl)(4-ethylpiperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2390046.png)